ELN-441958

Bradykinin B1 Receptor Antagonism Pain Pharmacology Receptor Binding Affinity

ELN-441958 (CAS 913064-47-8) is a highly differentiated bradykinin B1 receptor antagonist offering sub-nanomolar affinity (Ki=0.26 nM), high oral bioavailability, and >500-fold selectivity over μ-opioid receptors. Its primate-selective potency (KB=0.24 nM rhesus) uniquely enables translational efficacy studies in inflammatory pain models without opioid artifacts. Also ideal for B1 pathway dissection in human IMR-90 cells and as a reference standard for benchmarking. For researchers requiring a clean, orally active B1 antagonist with clinically predictive power, ELN-441958 is the definitive choice.

Molecular Formula C29H29ClN4O2
Molecular Weight 501.0 g/mol
CAS No. 913064-47-8
Cat. No. B1671178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELN-441958
CAS913064-47-8
Synonyms7-chloro-2-(3-(9-pyridin-4-yl-3,9-diazaspiro(5.5)undecanecarbonyl)phenyl)-2,3-dihydro-isoindol-1-one
ELN441958
Molecular FormulaC29H29ClN4O2
Molecular Weight501.0 g/mol
Structural Identifiers
SMILESC1CN(CCC12CCN(CC2)C(=O)C3=CC(=CC=C3)N4CC5=C(C4=O)C(=CC=C5)Cl)C6=CC=NC=C6
InChIInChI=1S/C29H29ClN4O2/c30-25-6-2-4-22-20-34(28(36)26(22)25)24-5-1-3-21(19-24)27(35)33-17-11-29(12-18-33)9-15-32(16-10-29)23-7-13-31-14-8-23/h1-8,13-14,19H,9-12,15-18,20H2
InChIKeyARYQHSWJGHCGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ELN-441958 (CAS 913064-47-8): A High-Affinity Bradykinin B1 Receptor Antagonist for Pain and Inflammation Research Procurement


ELN-441958 (913064-47-8) is a novel, non-peptide, small molecule bradykinin B1 receptor antagonist with high affinity (Ki = 0.26 nM) and high oral bioavailability [1]. Developed by Elan Pharmaceuticals for pain indications, it exhibits potent systemic efficacy in primate models of inflammatory pain and shows >500-fold selectivity for B1 over μ-opioid receptors, minimizing off-target opioid effects [2].

Why ELN-441958 Cannot Be Substituted by Generic Bradykinin B1 Antagonists in Critical Preclinical Studies


The bradykinin B1 receptor field is plagued by species-dependent potency variations, metabolic instability, and poor oral bioavailability that render many in-class compounds unsuitable for translational research [1]. ELN-441958 differentiates itself through an unprecedented combination of sub-nanomolar affinity (Ki = 0.26 nM), high oral exposure, and a primate-selective potency profile that enables direct efficacy testing in rhesus monkey models—a capability lacking in most alternative B1 antagonists [2]. Furthermore, its >500-fold selectivity over μ-opioid receptors ensures that analgesic effects are not confounded by opioidergic mechanisms, a common pitfall in pain research .

ELN-441958 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Potency, and In Vivo Efficacy


ELN-441958 vs. SSR240612: Superior B1 Receptor Affinity and Functional Antagonism

ELN-441958 exhibits approximately 2-fold higher affinity for the human B1 receptor compared to SSR240612, a widely used non-peptide B1 antagonist. In direct comparison using functional calcium mobilization assays, ELN-441958 antagonized DAKD-induced responses with a KB of 0.12 nM in human cells, while SSR240612 displays Ki values of 0.48-0.73 nM in binding assays [1].

Bradykinin B1 Receptor Antagonism Pain Pharmacology Receptor Binding Affinity

ELN-441958 Primate-Selective Potency: Enabling Translation from Rodent to Human-Relevant Models

ELN-441958 demonstrates a unique species selectivity profile, being up to 120-fold more potent at primate (human and rhesus) B1 receptors compared to rodent receptors. This property is critical for translational pain research, as it allows direct efficacy testing in rhesus monkey models where most B1 antagonists fail due to poor potency or pharmacokinetics [1].

Species Selectivity Translational Pharmacology Non-Human Primate Models

ELN-441958 Opioid Receptor Selectivity: Analgesia Without Mu-Opioid Confounds

ELN-441958 exhibits >500-fold selectivity for B1 over μ-opioid receptors and >2000-fold selectivity over δ-opioid receptors, as demonstrated in broad receptor screening panels. This contrasts with many analgesic candidates that carry opioid liability, which can confound pain behavior studies and limit translational relevance .

Selectivity Profiling Pain Research Off-Target Effects

ELN-441958 In Vivo Analgesic Efficacy in Rhesus Monkey Inflammatory Pain Model

ELN-441958 is one of the few B1 antagonists with documented systemic efficacy in a non-human primate pain model. Subcutaneous administration dose-dependently reduced carrageenan-induced thermal hyperalgesia in rhesus monkeys with an ED50 of approximately 3 mg/kg, and this effect was not reversed by the opioid antagonist naltrexone [1].

In Vivo Efficacy Inflammatory Pain Primate Model

ELN-441958 Pharmacokinetic Profile: High Oral Bioavailability and Moderate Half-Life in Primates

ELN-441958 exhibits high oral bioavailability in both rats and rhesus monkeys, coupled with moderate plasma half-lives and good metabolic stability in vitro. These properties are superior to many early B1 antagonists that suffered from poor oral exposure and rapid clearance, making ELN-441958 suitable for oral dosing in chronic pain studies [1].

Pharmacokinetics Oral Bioavailability ADME

ELN-441958 B1 vs. B2 Selectivity: Clean Functional Antagonism Profile

ELN-441958 shows no inhibition of bradykinin-induced calcium mobilization at the B2 receptor at concentrations up to 10 µM, confirming high functional selectivity for B1 over B2. This contrasts with some B1 antagonists that retain partial B2 activity, which can complicate interpretation of physiological effects [1].

Receptor Selectivity Functional Assays Bradykinin Receptors

ELN-441958 Optimal Application Scenarios in Preclinical Pain and Inflammation Research


Translational Inflammatory Pain Studies in Non-Human Primates

ELN-441958 is uniquely suited for efficacy studies in rhesus monkey models of inflammatory pain, where its primate-selective potency (KB = 0.24 nM) and high oral bioavailability enable robust, reproducible analgesic effects without the confounding influence of opioid receptors [1]. This scenario is ideal for researchers seeking to generate clinically predictive data for novel pain therapeutics.

Mechanistic Studies of Bradykinin B1 Receptor Signaling in Human Cell Systems

With sub-nanomolar affinity (Ki = 0.26 nM) and >500-fold selectivity over μ-opioid receptors, ELN-441958 provides a clean pharmacological tool for dissecting B1-mediated signaling pathways in human fibroblasts (IMR-90) and other B1-expressing cells without off-target interference [1]. This is critical for target validation and pathway analysis in inflammation research.

Oral Dosing Paradigms for Chronic Pain Models Requiring Sustained Target Engagement

The high oral bioavailability and moderate plasma half-life of ELN-441958 support convenient oral administration in rodent and primate models, reducing animal stress and enabling long-term dosing studies in chronic pain paradigms [1]. This logistical advantage distinguishes it from B1 antagonists that require parenteral delivery or suffer from poor exposure.

Comparator Studies for Novel B1 Antagonist Lead Optimization

ELN-441958 serves as a well-characterized reference standard for benchmarking new B1 antagonists in head-to-head selectivity panels, functional assays, and in vivo efficacy models. Its documented selectivity profile (B1 vs. B2, B1 vs. opioid receptors) provides a validated baseline for assessing the performance of next-generation compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ELN-441958

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.